molecular formula C12H8Cl2O3S B064962 4-(4-chlorophenoxy)benzenesulfonyl Chloride CAS No. 191327-30-7

4-(4-chlorophenoxy)benzenesulfonyl Chloride

Cat. No. B064962
Key on ui cas rn: 191327-30-7
M. Wt: 303.2 g/mol
InChI Key: XOXRXINFTQAJBW-UHFFFAOYSA-N
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Patent
US06518460B2

Procedure details

4-(4′-Chlorophenoxy)phenyl sulfonyl chloride (3.0 kg), 3, was dissolved in three liters of toluene and the solution was added dropwise, with stirring, to 3.6 kg of trimethyl phosphite which had been preheated to 60° C. The reaction was exothermic and the reaction was allowed to heat to 80°-90° C. during the addition. Thin layer chromatography indicated a mixture of the desired thioether and two baseline products. The mixture was refluxed until the pot temperature rose to ˜130° C. The mixture was cooled to ˜60° C. and 1 liter of methanol was added. Potassium hydroxide solution (4.5 kg of 45% aqueous solution) was added dropwise, slowly, with rapid stirring to the reaction mixture. The addition was very exothermic and the pot temperature was controlled to 65°-80° C. The mixture was then refluxed for 2 hrs. More toluene (6 liters) was added and the mixture cooled to ˜60° C. The lower aqueous layer was separated and the organic layer washed with 3 liters of water. The organic layer was stripped to a low volume and 9 liters of isopropanol charged to the hot mixture. The solution was distilled until ˜3.5 liters of distillate had been collected. The mixture was held at 45° C. for several hours and was then cooled to ˜−10° C. and stirred several hours. The white, crystalline product was collected, washed with cold isopropanol and dried to yield 1.9 kg of 4-(4′-chlorophenoxy)phenyl methyl sulfide, 4.
Quantity
3 kg
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
3.6 kg
Type
reactant
Reaction Step Two
[Compound]
Name
thioether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
4.5 kg
Type
reactant
Reaction Step Five
Quantity
6 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([S:13](Cl)(=O)=O)=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.P(OC)(OC)O[CH3:21].CO.[OH-].[K+]>C1(C)C=CC=CC=1>[CH3:21][S:13][C:10]1[CH:11]=[CH:12][C:7]([O:6][C:5]2[CH:17]=[CH:18][C:2]([Cl:1])=[CH:3][CH:4]=2)=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3 kg
Type
reactant
Smiles
ClC1=CC=C(OC2=CC=C(C=C2)S(=O)(=O)Cl)C=C1
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.6 kg
Type
reactant
Smiles
P(OC)(OC)OC
Step Three
Name
thioether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
CO
Step Five
Name
Quantity
4.5 kg
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
6 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
slowly, with rapid stirring to the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was added dropwise
CUSTOM
Type
CUSTOM
Details
had been preheated to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
to heat to 80°-90° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed until the pot temperature
CUSTOM
Type
CUSTOM
Details
rose to ˜130° C
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
was controlled to 65°-80° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to ˜60° C
CUSTOM
Type
CUSTOM
Details
The lower aqueous layer was separated
WASH
Type
WASH
Details
the organic layer washed with 3 liters of water
ADDITION
Type
ADDITION
Details
charged to the hot mixture
DISTILLATION
Type
DISTILLATION
Details
The solution was distilled until ˜3.5 liters of distillate
CUSTOM
Type
CUSTOM
Details
had been collected
WAIT
Type
WAIT
Details
The mixture was held at 45° C. for several hours
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to ˜−10° C.
STIRRING
Type
STIRRING
Details
stirred several hours
CUSTOM
Type
CUSTOM
Details
The white, crystalline product was collected
WASH
Type
WASH
Details
washed with cold isopropanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C(C=C1)OC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 kg
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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